Imidazo[1,2-a]pyrazine-2-acetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrazin-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-2-1-7-6-12-4-3-10-5-8(12)11-7/h3-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNARLFIXPZUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287467 | |
| Record name | Imidazo[1,2-a]pyrazine-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-74-7 | |
| Record name | Imidazo[1,2-a]pyrazine-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57892-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,2 a Pyrazine 2 Acetonitrile and Its Derivatives
Multicomponent Reaction (MCR) Strategies in Imidazo[1,2-a]pyrazine (B1224502) Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, have emerged as highly efficient and atom-economical tools in organic synthesis. They provide a rapid pathway to complex molecular architectures from simple starting materials, making them ideal for the construction of heterocyclic libraries.
Iodine-Catalyzed One-Pot Three-Component Condensations
A highly effective approach for synthesizing imidazo[1,2-a]pyrazine derivatives involves a one-pot, three-component condensation catalyzed by molecular iodine. nih.govnih.govorganic-chemistry.org This method is valued for its operational simplicity, use of an inexpensive and environmentally benign catalyst, and generally good yields. rsc.orgbio-conferences.org
The reaction typically combines a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide. nih.govorganic-chemistry.org The proposed mechanism begins with the iodine-catalyzed condensation of 2-aminopyrazine and the aldehyde to form an imine intermediate. This is followed by a [4+1] cycloaddition with the isocyanide, which, after subsequent rearrangement and aromatization, yields the final imidazo[1,2-a]pyrazine product. organic-chemistry.org The reactions are often carried out at room temperature in solvents like ethanol (B145695), highlighting the mild conditions of this protocol. nih.govbio-conferences.org This strategy allows for the introduction of diversity at multiple positions of the heterocyclic core by varying the aldehyde and isocyanide components.
Table 1: Examples of Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 94% bio-conferences.org |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 92% nih.gov |
| 3 | Benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine | 88% nih.gov |
Isocyanide-Based Multicomponent Reactions (e.g., Ugi-type reactions)
Isocyanides are exceptionally versatile reagents in MCRs due to the unique reactivity of the isocyano group. The aforementioned iodine-catalyzed reaction is a specific example of a broader class of isocyanide-based MCRs, often referred to as Ugi-type reactions, used to build fused imidazole (B134444) systems. nih.govrsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction is another prominent three-component reaction that utilizes an amino-heterocycle, an aldehyde, and an isocyanide to produce substituted 3-aminoimidazo-annulated heterocycles. scispace.com
In the context of imidazo[1,2-a]pyrazine synthesis, these reactions involve the formation of a nitrilium intermediate from the reaction of the in situ-formed imine (from the amino-pyrazine and aldehyde) and the isocyanide. organic-chemistry.org This highly reactive intermediate then undergoes an intramolecular nucleophilic attack by the endocyclic nitrogen of the pyrazine (B50134) ring, leading to cyclization and the formation of the fused heterocyclic system. nih.gov The power of this approach lies in its modularity, allowing for the creation of diverse libraries of compounds by simply changing the starting components. scispace.comnih.gov
Metal-Catalyzed Synthetic Routes to Imidazo[1,2-a]pyrazine Derivatives
Transition metal catalysis provides a powerful and versatile platform for the synthesis of complex heterocyclic systems, including imidazo[1,2-a]pyrazines. These methods often enable bond formations that are difficult to achieve through other means and can proceed with high efficiency and selectivity.
Copper-Mediated/Catalyzed Cyclization Approaches
Copper catalysts are widely employed in the synthesis of N-fused heterocycles due to their low cost, abundance, and unique catalytic activity. Various copper-catalyzed methods, primarily developed for the analogous imidazo[1,2-a]pyridines, have been extended to the synthesis of imidazo[1,2-a]pyrazines. thieme-connect.comresearchgate.net
One such strategy involves the one-pot reaction of 2-aminopyrazines, aldehydes, and terminal alkynes, catalyzed by copper(I) iodide. thieme-connect.com This A3-coupling (Aldehyde-Alkyne-Amine) followed by a 5-exo-dig cycloisomerization is an efficient route to the imidazo[1,2-a]pyrazine core. Another approach is the copper-catalyzed reaction between 2-aminopyridines and nitroolefins using air as the oxidant, which provides a general method for constructing the heterocyclic framework. nih.govorganic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative C-N bond cross-coupling reactions offer a ligand- and base-free method for synthesizing imidazo[1,2-a]pyrazines under open-air conditions. researchgate.net
Silver-Catalyzed Transformations
Silver catalysts have also found application in the synthesis of imidazo[1,2-a] fused heterocycles. For instance, silver acetate (B1210297) has been used to catalyze the Groebke-Blackburn-Bienaymé reaction, providing an alternative to traditional acid catalysis for this powerful three-component condensation. researchgate.net
Another notable silver-catalyzed transformation is the intramolecular aminooxygenation of propargylamines. While extensively studied for imidazo[1,2-a]pyridines, this methodology represents a potential route to functionalized imidazo[1,2-a]pyrazines. organic-chemistry.orgresearchgate.net The reaction typically involves the cyclization of an N-(prop-2-yn-1-yl)pyrazin-2-amine precursor in the presence of a silver salt, leading to the formation of the fused imidazole ring with the incorporation of an oxygen-containing functional group. researchgate.net
Palladium-Catalyzed Methods
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and C-H activation reactions. These powerful tools have been applied to both the synthesis and functionalization of the imidazo[1,2-a]pyrazine skeleton.
An efficient one-pot procedure for the selective functionalization at the C3 and C6 positions of the imidazo[1,2-a]pyrazine ring has been developed using a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation. nih.gov This allows for the late-stage modification of the pre-formed heterocyclic core, providing rapid access to a wide range of analogues. Additionally, palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions have been developed to construct fused imidazo[1,2-a]pyrimidine (B1208166) systems, a strategy that holds promise for the synthesis of imidazo[1,2-a]pyrazines from appropriately designed precursors. nih.gov Furthermore, the palladium-catalyzed amidation of 2-chloro-3-aminopyrazines, followed by in situ cyclization, offers a regioselective route to N1-substituted imidazo[4,5-b]pyrazines, showcasing the versatility of palladium in constructing related fused imidazole systems. organic-chemistry.org
Table 2: Summary of Metal-Catalyzed Synthetic Approaches
| Metal Catalyst | Reaction Type | Reactants | Key Features |
|---|---|---|---|
| Copper (Cu) | A³-Coupling/Cycloisomerization | 2-Aminopyrazine, Aldehyde, Alkyne | One-pot synthesis, efficient C-C and C-N bond formation. thieme-connect.com |
| Silver (Ag) | Aminooxygenation | N-propargyl-2-aminopyrazine | Intramolecular cyclization with oxygen incorporation. organic-chemistry.orgresearchgate.net |
| Palladium (Pd) | Suzuki Coupling / C-H Arylation | Halogenated Imidazo[1,2-a]pyrazine, Boronic Acid | Late-stage functionalization of the heterocyclic core. nih.gov |
Catalyst-Free and Green Chemistry-Oriented Synthetic Protocols
In recent years, there has been a significant shift towards the development of synthetic protocols that are more environmentally benign. These methods aim to reduce or eliminate the use of hazardous reagents and solvents, and to improve energy efficiency. For the synthesis of imidazo[1,2-a]pyrazine scaffolds, several green chemistry-oriented approaches have been explored.
Water, as a solvent, offers numerous environmental and economic advantages over traditional organic solvents. Its use in the synthesis of heterocyclic compounds is a key aspect of green chemistry. Research has demonstrated the feasibility of aqueous syntheses of imidazo[1,2-a]pyrazines without the need for a catalyst. organic-chemistry.orgnih.govfigshare.comresearchgate.net In these "water-mediated" processes, water acts not only as the solvent but can also participate in the reaction mechanism, for instance, by facilitating proton transfer.
One study reported good yields for the synthesis of imidazo[1,2-a]pyrazine and its derivatives under catalyst-free conditions in water. nih.govfigshare.com The reaction typically involves the condensation of a suitable aminopyrazine with an α-haloketone or a related species. The elevated temperatures used in these reactions promote the intramolecular hydroamination and subsequent cyclization to form the fused heterocyclic system. This approach avoids the use of often toxic and expensive metal catalysts, simplifying the purification process and reducing the environmental impact of the synthesis. organic-chemistry.org
| Starting Material (N-(prop-2-yn-1-yl)pyridin-2-amine derivative) | Product (methylimidazo[1,2-a]pyridine derivative) | Yield (%) | Conditions |
| Substituted N-(prop-2-yn-1-yl)pyridin-2-amines | Corresponding methylimidazo[1,2-a]pyridines | 75-97 | Water, 120°C, Argon atmosphere |
This data is based on the synthesis of imidazo[1,2-a]pyridines as described in a study by Mohan et al., which also successfully applied the method to obtain imidazo[1,2-a]pyrazine in good yields under similar conditions. organic-chemistry.org
Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry. By using electricity as a traceless reagent, it is often possible to avoid the use of chemical oxidants or reductants, leading to cleaner reaction profiles and higher atom economy. An electrochemical method has been developed for the synthesis of imidazo[1,2-a]pyridines, a class of compounds structurally related to imidazo[1,2-a]pyrazines. rsc.org This process involves an intermolecular C-N bond formation and cyclization between ketones and 2-aminopyridines. rsc.org
The reaction is carried out in a simple undivided cell using a catalytic amount of hydriodic acid as a redox mediator and ethanol as a green solvent. rsc.org This environmentally benign approach demonstrates high atom economy and avoids the need for external chemical oxidants. rsc.org A variety of ketones are compatible with this reaction, affording the corresponding products in moderate to excellent yields. rsc.org The principles of this electrochemical cyclization could potentially be adapted for the synthesis of the imidazo[1,2-a]pyrazine ring system.
The use of ultrasound irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. An efficient tandem process for the synthesis of imidazo[1,2-a]-pyrazine-fused β-carbolines under ultrasound irradiation has been described. semanticscholar.org This multi-component reaction involves a Groebke-Blackburn-Bienaymé reaction followed by a Pictet-Spengler cyclization. semanticscholar.org
The application of ultrasound in this synthesis demonstrates a significant enhancement, likely due to the cavitation effects that promote mass transfer and increase the reactivity of the substrates. semanticscholar.org The reactions were carried out using a medical ultrasound cleaner with a frequency of 40 kHz and an output power of 300 W. semanticscholar.org This methodology provides a rapid and efficient entry to complex molecules containing the imidazo[1,2-a]pyrazine core and highlights the potential of ultrasound assistance in the synthesis of derivatives like Imidazo[1,2-a]pyrazine-2-acetonitrile.
Regioselective Functionalization and Derivatization Strategies
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of methods for the regioselective functionalization of this scaffold is of paramount importance for generating libraries of compounds for drug discovery.
Late-stage C-H functionalization has become a powerful strategy in medicinal chemistry, allowing for the direct introduction of functional groups into a pre-formed heterocyclic core. This approach avoids the need for de novo synthesis for each new derivative, thus accelerating the drug discovery process.
For the imidazo[1,2-a]pyrazine scaffold, traditional functionalization methods often rely on electrophilic bromination followed by cross-coupling reactions. nih.gov However, recent advances have focused on direct C-H functionalization. By employing a combination of theoretical calculations and experimental work, regioselective metalations of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) have been achieved using organometallic bases such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov These metalated intermediates can then be quenched with a variety of electrophiles to introduce functional groups at specific positions of the imidazo[1,2-a]pyrazine ring. nih.gov
The regioselectivity of the metalation is influenced by the choice of the base and the reaction conditions. For instance, using TMPMgCl·LiCl leads to selective magnesiation at the C3 position, while TMP₂Zn·2MgCl₂·2LiCl can direct the metalation to the C5 position under thermodynamic control. nih.gov This methodology provides a versatile toolkit for the synthesis of polysubstituted imidazo[1,2-a]pyrazines.
The selective introduction of substituents at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core is crucial for modulating the pharmacological properties of these compounds. A general synthetic route often involves the initial condensation of a 2-aminopyrazine with an α-haloketone to form the bicyclic system, which can already introduce a substituent at the C2 position.
Further derivatization can be achieved through various strategies. For instance, regioselective bromination with N-bromosuccinimide (NBS) can introduce a bromine atom at the C3 position, which can then be used as a handle for further modifications via cross-coupling reactions.
Research has demonstrated the synthesis of a series of imidazo[1,2-a]pyrazine derivatives with diverse substitutions at the C2, C3, and C8 positions. The synthetic strategy often involves a multi-step sequence starting from a substituted 2-aminopyrazine. The substituent at the C8 position can be introduced on the starting pyrazine ring, while the C2 substituent is incorporated during the cyclization step. Subsequent electrophilic substitution, such as bromination, allows for functionalization at the C3 position.
Table 2: Regioselective Functionalization of 6-chloroimidazo[1,2-a]pyrazine
| Position | Reagent | Intermediate | Quenching Electrophile | Product | Yield (%) |
|---|---|---|---|---|---|
| C3 | TMPMgCl·LiCl | C3-magnesiated | I₂ | 3-iodo-6-chloroimidazo[1,2-a]pyrazine | 78 |
| C3 | TMPMgCl·LiCl | C3-magnesiated | Allyl bromide (with CuCN·2LiCl) | 3-allyl-6-chloroimidazo[1,2-a]pyrazine | 56 |
| C3 | TMPMgCl·LiCl | C3-magnesiated | p-anisoyl chloride (with CuCN·2LiCl) | 3-(4-methoxybenzoyl)-6-chloroimidazo[1,2-a]pyrazine | 56 |
| C5 | TMP₂Zn·2MgCl₂·2LiCl | C5-zincated | I₂ | 5-iodo-6-chloroimidazo[1,2-a]pyrazine | 71 |
| C2 (of 3-cyano-6-chloro derivative) | TMP₂Zn·2MgCl₂·2LiCl | C2-zincated | I₂ | 2-iodo-3-cyano-6-chloroimidazo[1,2-a]pyrazine | 52 |
Data derived from the work of M. A. Ganiev, P. Knochel, et al. on the functionalization of the imidazo[1,2-a]pyrazine scaffold. nih.gov
Catalyst-Free Annulative Functionalizations
The synthesis of the imidazo[1,2-a]pyrazine scaffold, a key structural motif in medicinal chemistry, has traditionally relied on catalyst-mediated condensation reactions. However, a growing emphasis on green and sustainable chemistry has spurred the development of catalyst-free methodologies. These approaches offer significant advantages, including simplified reaction procedures, reduced costs, and the avoidance of toxic metal catalysts, which can contaminate the final products.
A prevalent catalyst-free method for the synthesis of imidazo[1,2-a]pyrazine derivatives involves the direct condensation of 2-aminopyrazines with α-halocarbonyl compounds. This reaction typically proceeds by nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The reaction can often be carried out under neat conditions or in green solvents, sometimes with the assistance of microwave irradiation to accelerate the reaction rate and improve yields.
The general mechanism for this catalyst-free annulation is initiated by the attack of the more nucleophilic ring nitrogen of the 2-aminopyrazine on the electrophilic carbon of the α-haloketone. This forms a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon. The final step involves dehydration of the resulting cyclic hemiaminal to yield the aromatic imidazo[1,2-a]pyrazine ring system.
Research has demonstrated that this catalyst-free approach is tolerant of a wide range of functional groups on both the 2-aminopyrazine and the α-haloketone, allowing for the synthesis of a diverse library of substituted imidazo[1,2-a]pyrazines. The efficiency of the reaction can be influenced by the nature of the leaving group on the α-carbonyl compound (with bromides generally being more reactive than chlorides) and the electronic properties of the substituents on the pyrazine ring.
The table below summarizes representative examples of catalyst-free annulative functionalizations for the synthesis of imidazo[1,2-a]pyrazine derivatives.
| 2-Aminopyrazine Derivative | α-Haloketone Derivative | Reaction Conditions | Product | Yield (%) |
| 2-Aminopyrazine | 2-Bromoacetophenone | Neat, 60°C | 2-Phenylimidazo[1,2-a]pyrazine | High |
| 2-Amino-5-methylpyrazine | 2-Chloro-1-(4-chlorophenyl)ethanone | Microwave, H2O/IPA | 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyrazine | Excellent |
| 2-Aminopyrazine | Ethyl bromopyruvate | Reflux, Ethanol | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Good |
Investigation of Competitive Reaction Pathways in Imidazo[1,2-a]pyrazine Formation
While the annulation of 2-aminopyrazines with α-halocarbonyls is a robust method for synthesizing imidazo[1,2-a]pyrazines, the reaction is not without its complexities. Several competitive reaction pathways can occur, leading to the formation of isomeric products or byproducts, thereby reducing the yield of the desired compound. A thorough understanding of these competitive pathways is crucial for optimizing reaction conditions to favor the formation of the target imidazo[1,2-a]pyrazine.
One of the significant competitive pathways is telesubstitution . This phenomenon is particularly observed with substituted halo-imidazo[1,2-a]pyrazines, where a nucleophile attacks a position other than the carbon atom bearing the leaving group. In the context of imidazo[1,2-a]pyrazine synthesis, this can manifest when the pyrazine ring is substituted with a leaving group. For instance, in the reaction of a dihalopyrazine with a nucleophile, instead of a direct substitution, the incoming nucleophile may attack a different carbon atom of the pyrazine ring, leading to a rearranged product. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring can activate distal positions for nucleophilic attack, leading to these unexpected substitution patterns.
A plausible mechanism for telesubstitution involves the initial attack of the nucleophile at an activated carbon atom, followed by a series of proton transfers and elimination of the leaving group from a different position. This pathway competes with the direct ipso-substitution, and the ratio of the products can be influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyrazine ring.
Another potential competitive reaction arises from the isomerization of the starting materials or intermediates . For instance, certain α-haloketones or their enol forms can undergo rearrangements under the reaction conditions, leading to the formation of regioisomeric imidazo[1,2-a]pyrazine products.
Furthermore, the initial nucleophilic attack can, in principle, occur at either of the two nitrogen atoms of the 2-aminopyrazine. While the endocyclic nitrogen is generally more nucleophilic and leads to the desired imidazo[1,2-a]pyrazine, attack at the exocyclic amino group could potentially initiate a different reaction cascade, although this is less commonly observed.
The table below outlines the key competitive reaction pathways observed during the synthesis of imidazo[1,2-a]pyrazines.
| Competitive Pathway | Description | Factors Influencing the Pathway | Potential Outcome |
| Telesubstitution | Nucleophilic attack at a position other than the one bearing the leaving group on the pyrazine ring. | Nature of the nucleophile, solvent polarity, position and nature of the leaving group. | Formation of a constitutionally isomeric substituted imidazo[1,2-a]pyrazine. |
| Reagent Isomerization | Isomerization of the α-halocarbonyl reactant or a reaction intermediate. | Reaction temperature, presence of acidic or basic impurities. | Formation of a regioisomeric imidazo[1,2-a]pyrazine product. |
Spectroscopic and Advanced Analytical Characterization of Imidazo 1,2 a Pyrazine 2 Acetonitrile Frameworks
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For Imidazo[1,2-a]pyrazine-2-acetonitrile, both ¹H and ¹³C NMR would provide definitive information on its bicyclic core and substituent.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the heterocyclic rings and the methylene (B1212753) protons of the acetonitrile (B52724) group.
The protons on the pyrazine (B50134) ring (H-5, H-6, and H-8) and the imidazole (B134444) ring (H-3) would appear in the aromatic region, typically downfield (δ 7.5-9.5 ppm), due to the deshielding effects of the aromatic ring currents and electronegative nitrogen atoms. The specific chemical shifts and coupling constants (J-values) would allow for unambiguous assignment. For instance, the H-5 proton is anticipated to be a doublet, coupled to H-6.
A key feature would be a singlet in the aliphatic region corresponding to the two protons of the methylene group (-CH₂CN) of the acetonitrile substituent at the C-2 position. This signal's integration value of 2H would confirm its identity. Its chemical shift would be influenced by the adjacent electron-withdrawing cyano group and the aromatic imidazo[1,2-a]pyrazine (B1224502) system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar imidazo[1,2-a]pyrazine structures.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.0 | Singlet (s) | N/A |
| H-5 | ~9.0 | Doublet (d) | ~1.5 |
| H-6 | ~8.1 | Doublet of doublets (dd) | ~4.5, ~1.5 |
| H-8 | ~8.5 | Doublet (d) | ~4.5 |
| -CH₂CN | ~4.0 | Singlet (s) | N/A |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals for the aromatic carbons of the heterocyclic core and two signals for the acetonitrile substituent's carbons are expected.
The carbons of the imidazo[1,2-a]pyrazine rings would resonate in the range of δ 110-150 ppm. The carbon atom attached to the acetonitrile group (C-2) would be significantly influenced by this substituent. The quaternary carbon of the cyano group (C≡N) would appear as a characteristic signal, typically around δ 115-120 ppm, while the methylene carbon (-CH₂CN) would be found further upfield. The regiochemistry of substitution is confirmed by techniques like Heteronuclear Multiple Bond Correlation (HMBC), which would show a correlation between the methylene protons and the C-2 and C-3 carbons of the imidazole ring. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂CN | ~20-25 |
| -C≡N | ~117 |
| Aromatic Carbons (C2, C3, C5, C6, C8, C8a) | ~110-150 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds. For this compound (C₈H₆N₄), the analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺.
Given the molecular formula C₈H₆N₄, the exact molecular weight is 158.06 g/mol . Therefore, high-resolution mass spectrometry (HRMS) would detect the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 159.0665, confirming the elemental composition. rsc.org Tandem MS (MS/MS) experiments could be performed to study its fragmentation, which would likely involve the loss of the acetonitrile group or cleavage of the heterocyclic rings.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most definitive feature would be a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. nist.gov
Other expected absorptions include:
C-H stretching from the aromatic rings, typically appearing above 3000 cm⁻¹.
C-H stretching from the aliphatic -CH₂- group, appearing just below 3000 cm⁻¹.
C=N and C=C stretching vibrations from the fused aromatic rings, which would give rise to a series of complex bands in the 1450-1650 cm⁻¹ region.
C-H bending vibrations (in-plane and out-of-plane) in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern on the heterocyclic system.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Imidazo[1,2-a]pyrazine Ring | 3000 - 3150 |
| C-H Stretch (Aliphatic) | -CH₂CN | 2850 - 3000 |
| C≡N Stretch | Acetonitrile | 2240 - 2260 |
| C=N / C=C Stretch | Imidazo[1,2-a]pyrazine Ring | 1450 - 1650 |
Electronic Spectroscopy for Photophysical Property Investigation
Electronic spectroscopy techniques, including UV-Visible absorption and fluorescence emission spectroscopy, are fundamental in elucidating the photophysical properties of fluorescent molecules. These methods provide insights into the electronic transitions and de-excitation pathways of a compound, which are crucial for applications in materials science and bio-imaging. For the imidazo[1,2-a]pyrazine core, these properties are known to be significantly influenced by the nature and position of its substituents.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy measures the absorption of light from the ultraviolet to the visible range, corresponding to electronic transitions within a molecule. The absorption maxima (λmax) indicate the energy required for these transitions.
Detailed Research Findings: Currently, there is no specific experimental UV-Visible absorption data, such as absorption maxima (λmax) and molar absorptivity (ε), available in peer-reviewed literature for this compound dissolved in various solvents.
Data Table: An interactive data table presenting the UV-Visible absorption properties of this compound in different solvents cannot be generated due to the absence of specific data.
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Data Not Available | Data Not Available | Data Not Available |
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited by absorbing light. Key parameters include the emission maxima (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ). These parameters are critical for assessing the efficiency and nature of the compound's luminescence. For related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives, studies have shown that their emissive properties are highly dependent on substituents and the solvent environment. researchgate.netrsc.orgrsc.org
Detailed Research Findings: Specific experimental data regarding the fluorescence emission maxima, quantum yields, and lifetimes for this compound are not available in the scientific literature.
Data Table: An interactive data table of fluorescence emission properties for this compound cannot be provided as the specific data has not been reported.
| Solvent | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides crucial information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties. While crystal structures for some imidazo[1,2-a]pyrazine derivatives have been reported, allowing for detailed structural analysis, similar data for the target compound is lacking.
Detailed Research Findings: A search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, information on its crystal system, space group, unit cell dimensions, and key intramolecular parameters is not available.
Data Table: An interactive data table summarizing the crystallographic data for this compound cannot be generated due to the absence of published XRD studies.
| Parameter | Value |
| Chemical Formula | C₇H₄N₄ |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Pyrazine 2 Acetonitrile
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules in the imidazo[1,2-a]pyrazine (B1224502) family, DFT is employed to calculate a variety of properties that describe their stability and chemical behavior. scirp.orgijirset.com Despite its common application, specific DFT studies detailing the electronic structure and reactivity of Imidazo[1,2-a]pyrazine-2-acetonitrile are not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial for predicting a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. scirp.org Analysis of FMOs helps in understanding the nucleophilic and electrophilic nature of a molecule. youtube.comyoutube.com No published data on the specific HOMO-LUMO energies for this compound could be located.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting how a molecule will interact with other chemical species. scirp.orgnih.gov MEP analysis is a standard component of computational studies on related heterocyclic systems, but specific maps for this compound have not been published.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the topology of the electron density to characterize chemical bonds, particularly weak non-covalent interactions like hydrogen bonds, which can be crucial for determining molecular conformation and crystal packing. nih.govnih.govnih.gov While QTAIM has been applied to study the stability of different conformations in other imidazo[1,2-a]pyrazine derivatives, no such analysis is available for the 2-acetonitrile variant. nih.gov
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is another method based on electron density that helps in visualizing and characterizing non-covalent interactions within and between molecules. It provides a graphical representation of regions with strong and weak interactions. nih.govnih.gov This technique is often used in conjunction with QTAIM, but no RDG studies specific to this compound have been reported.
Chemical Reactivity Descriptors (e.g., Chemical Hardness, Softness)
Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are calculated from HOMO and LUMO energies. These values provide a quantitative measure of a molecule's stability and reactivity; for instance, a large HOMO-LUMO gap is typically associated with high stability and low reactivity (high hardness). scirp.org The calculation and discussion of these descriptors for this compound are absent from the current scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational flexibility of a molecule and for modeling its interactions with biological targets, such as proteins or enzymes. researchgate.net While MD studies have been performed on related compounds to explore their potential as therapeutic agents, no such simulations have been published for this compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a ligand to the active site of a target protein. For the broader class of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating interaction mechanisms. These studies have explored their utility as anti-inflammatory, antibacterial, and anticancer agents.
While specific molecular docking data for this compound is not extensively detailed in currently available literature, the general approach for this class of compounds involves docking them against various protein targets. For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have been docked against anti-inflammatory targets, and pyrazole-imidazo[1,2-α]pyridine conjugates have been studied for their interaction with glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis. nih.gov The insights from such studies on structurally related molecules can inform the selection of potential targets for this compound.
A hypothetical molecular docking study for this compound would involve preparing the three-dimensional structure of the molecule and docking it into the binding sites of selected proteins. The results would be analyzed based on binding energy scores and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions with key amino acid residues.
Interactive Data Table: Illustrative Example of Potential Molecular Docking Targets for Imidazo[1,2-a]pyrazine Derivatives
| Target Protein | PDB ID | Therapeutic Area | Potential Interactions Noted in Analogs |
| Cyclooxygenase-2 (COX-2) | 5KIR | Anti-inflammatory | Hydrogen bonding, Pi-Alkyl interactions |
| Tyrosyl-tRNA synthetase | 1JII | Antibacterial | Hydrogen bonds with active site residues |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Anticancer | Interactions with the kinase domain |
| Leishmania Trypanothione Reductase | 2W0H | Antiprotozoal | Covalent and non-covalent interactions |
Note: This table is illustrative and based on studies of related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Specific docking results for this compound would require a dedicated computational study.
In Silico Prediction of General Molecular Characteristics (e.g., Drug-likeness, ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness evaluation, is a critical step in early-stage drug discovery. These predictions help in identifying compounds with favorable pharmacokinetic profiles and minimizing the chances of late-stage attrition. For various imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine derivatives, in silico ADMET and drug-likeness studies have been conducted to assess their potential as drug candidates. nih.gov
These computational models use the chemical structure of a compound to predict its physicochemical properties and how it will behave in a biological system. Key parameters often evaluated include Lipinski's Rule of Five, which assesses oral bioavailability, as well as predictions for properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities.
Interactive Data Table: Predicted Molecular and Pharmacokinetic Properties for a Representative Imidazo[1,2-a]pyrazine Analog
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
| Molecular Weight | ~172.17 g/mol | < 500 g/mol |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Lipinski's Rule of Five Violations | 0 | 0-1 |
| Aqueous Solubility | Moderately Soluble | High to Moderate |
| Blood-Brain Barrier (BBB) Permeation | Likely Low to Moderate | Varies by target |
| CYP2D6 Inhibition | Likely Inhibitor | Non-inhibitor preferred |
| hERG Inhibition | Low Probability | Low risk preferred |
| Ames Mutagenicity | Likely Non-mutagenic | Non-mutagenic |
Note: The values in this table are hypothetical and representative of what would be predicted for a molecule with the structure of this compound based on general characteristics of similar compounds. Actual values would be generated by specific ADMET prediction software.
Chemical Biology and Mechanistic Studies of Imidazo 1,2 a Pyrazine 2 Acetonitrile Analogues
Enzyme Inhibition Mechanism Investigations
The therapeutic potential of imidazo[1,2-a]pyrazine (B1224502) analogues is largely attributed to their ability to specifically inhibit the function of various enzymes. The following subsections detail the mechanistic insights gained from studies on their inhibitory effects on viral and bacterial enzymes, as well as their modulation of kinase activity and ATP synthase.
Imidazo[1,2-a]pyrazine derivatives have emerged as promising antiviral agents, with studies demonstrating their ability to inhibit key viral enzymes. Research has particularly focused on their activity against influenza virus and coronaviruses.
One notable study identified a series of imidazo[1,2-a]pyrazine derivatives with potent, broad-spectrum anti-influenza activity. The mechanism of action was found to be the induction of higher-order oligomers of the influenza virus nucleoprotein (NP). This targeted action on NP is a unique strategy not employed by existing anti-influenza drugs.
In the context of coronaviruses, imidazo[1,2-a]pyrazine analogues have been investigated as inhibitors of the SARS-CoV and SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. rsc.org Computational and in vitro studies have shown that these compounds can effectively bind to the active site of Mpro, exhibiting significant inhibitory activity with IC50 values as low as 21 nM. rsc.org The inhibitory mechanism is attributed to the interaction of the imidazo[1,2-a]pyrazine core with key residues in the protease's active site.
Table 1: Antiviral Activity of Imidazo[1,2-a]pyrazine Analogues
| Compound/Analogue | Viral Target | Mechanism of Action | Reported Potency (IC50) |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | Influenza Virus Nucleoprotein (NP) | Induction of higher-order NP oligomers | Not specified |
| Imidazo[1,2-a]pyrazine analogues | SARS-CoV/CoV-2 Main Protease (Mpro) | Inhibition of protease activity | As low as 21 nM rsc.org |
The rise of antibiotic resistance has spurred the search for novel antibacterial agents with new mechanisms of action. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the Helicobacter pylori VirB11 ATPase (HP0525), a crucial component of the type IV secretion system (T4SS). nih.gov The T4SS is essential for the virulence of H. pylori, facilitating the translocation of toxic bacterial factors into host cells.
By inhibiting the ATPase activity of VirB11, these compounds disrupt the functioning of the T4SS, thereby reducing the bacterium's pathogenicity. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds, leading to the development of both 2- and 3-aryl substituted regioisomers with significant potential as antibacterial agents. nih.gov Bivalent inhibitors, which consist of an imidazo[1,2-a]pyrazine moiety linked to a peptide, have also been designed to target both the ATP binding site and disrupt the hexameric structure of VirB11. nih.gov
Imidazo[1,2-a]pyrazine analogues have been extensively studied as modulators of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Insulin-like Growth Factor-1 Receptor (IGF-1R): The inhibitory effects of imidazo[1,2-a]pyrazines against IGF-1R have been a subject of interest. rsc.orgrsc.org While direct studies on imidazo[1,2-a]pyrazine-2-acetonitrile are limited, research on the related imidazo[5,1-f] nih.govnih.govsci-hub.rutriazine scaffold, an isostere of imidazo[1,5-a]pyrazine, has demonstrated potent dual inhibition of IGF-1R and the insulin (B600854) receptor (IR). nih.gov Optimization of these compounds led to the discovery of orally bioavailable inhibitors with significant in vivo antitumor activity. nih.gov
Phosphoinositide 3-Kinase (PI3K): A novel series of imidazo[1,2-a]pyrazines has been described as potent inhibitors of PI3K, a key enzyme in a signaling pathway frequently deregulated in cancer. nih.gov A conformational restriction strategy has been applied to develop tricyclic imidazo[1,2-a]pyrazine derivatives, leading to potent PI3Kα inhibitors with improved isoform selectivity. sci-hub.runih.gov
Aurora Kinase: Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, which are essential for cell cycle regulation and are considered important cancer targets. nih.gov SAR studies have focused on improving the off-target kinase selectivity of these inhibitors. nih.gov The introduction of acetic acid amides onto the pyrazole (B372694) moiety of the lead compound was found to influence Aurora A/B selectivity. nih.gov
Ephrin type-B receptor 4 (EphB4): A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered to have nanomolar potency for the EphB4 receptor, a receptor tyrosine kinase involved in angiogenesis and cancer. nih.govtsijournals.com These compounds also demonstrated potent activity against several other receptor tyrosine kinases. nih.gov
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Analogues
| Compound/Analogue | Kinase Target | Key Findings |
|---|---|---|
| Imidazo[5,1-f] nih.govnih.govsci-hub.rutriazine derivatives | IGF-1R / IR | Potent, selective, and orally bioavailable dual inhibitors with in vivo efficacy. nih.gov |
| Tricyclic imidazo[1,2-a]pyrazines | PI3Kα | Potent inhibitors with improved isoform selectivity. sci-hub.runih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Aurora A/B Kinase | Potent inhibitors with efforts to improve off-target selectivity. nih.govnih.gov |
| Imidazo[1,2-a]pyrazine diarylureas | EphB4 | Nanomolar potency and activity against other receptor tyrosine kinases. nih.govtsijournals.com |
While imidazo[1,2-a]pyrazine analogues have shown a wide range of enzyme inhibitory activities, specific studies focusing on their direct inhibition of ATP synthase are not extensively reported in the reviewed literature. Further research is needed to determine if this class of compounds has a significant modulatory effect on this crucial enzyme involved in cellular energy production.
Antimicrobial Research Aspects of Imidazo[1,2-a]pyrazine Derivatives
The antimicrobial properties of imidazo[1,2-a]pyrazine derivatives extend beyond their effects on specific bacterial enzymes and encompass broader antibacterial activities and the identification of their cellular targets.
Derivatives of imidazo[1,2-a]pyrazine have demonstrated a range of pharmacological activities, including antibacterial properties. tsijournals.com The primary and most well-defined cellular target for the antibacterial action of these compounds, particularly against Gram-negative bacteria like H. pylori, is the VirB11 ATPase of the type IV secretion system. nih.gov By inhibiting this enzyme, the compounds effectively block the secretion of virulence factors, which is a novel mechanism to combat bacterial infections without directly killing the bacteria, potentially reducing the selective pressure for resistance development.
A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been specifically developed and evaluated for their inhibitory action on the VirB11 ATPase HP0525. nih.gov These studies have provided valuable insights into the structure-activity relationships of these compounds, paving the way for the design of more potent and selective antibacterial agents that target bacterial virulence. nih.gov
Antifungal Activities and Cellular Targets
The Imidazo[1,2-a]pyrazine scaffold is a key structural motif that has demonstrated notable antifungal properties. A series of synthesized Imidazo[1,2-a]pyrazine derivatives have been evaluated for their in vitro antifungal activity against various fungal strains.
In one study, several derivatives showed excellent zones of inhibition against both Candida albicans and Aspergillus niger when tested at a concentration of 50 μg/mL. Specifically, compounds identified as 5h, 6b, 4f, and 6c displayed significant activity, comparable to reference antifungal drugs. Another study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids, where four C-3 substituted analogues demonstrated antifungal activity against pathogenic Sporothrix species. nih.gov This suggests that the core Imidazo[1,2-a]pyrazine structure is a viable pharmacophore for developing new antifungal agents. The activity of these hybrids was found to be dependent on the substitution on the imidazopyrazine ring. nih.gov
While the precise cellular targets are often not fully elucidated in initial screenings, the broad-spectrum activity suggests mechanisms that could involve disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with fungal cell wall synthesis.
Table 1: Antifungal Activity of Selected Imidazo[1,2-a]pyrazine Analogues
| Compound ID | Test Organism | Concentration | Activity Level |
|---|---|---|---|
| 5h | Candida albicans, Aspergillus niger | 50 μg/mL | Excellent Zone of Inhibition |
| 6b | Candida albicans, Aspergillus niger | 50 μg/mL | Excellent Zone of Inhibition |
| 4f | Candida albicans, Aspergillus niger | 50 μg/mL | Excellent Zone of Inhibition |
| 6c | Candida albicans, Aspergillus niger | 50 μg/mL | Excellent Zone of Inhibition |
Antioxidant Activity Investigations and Radical Scavenging Mechanisms
Derivatives of the Imidazo[1,2-a]pyrazine ring system have been the subject of significant research for their antioxidant capabilities. These compounds are investigated for their ability to scavenge free radicals, which are implicated in a variety of diseases caused by oxidative stress. The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results benchmarked against standards like ascorbic acid (vitamin C).
In a study of various 2, 3, 5, and 8-tetrasubstituted Imidazo[1,2-a]pyrazine derivatives, several compounds displayed promising free radical scavenging activity. Unsubstituted Imidazo[1,2-a]pyrazines exhibited moderate activity, with IC50 values around 22-28 μM. However, structural modifications led to a significant improvement in potency, with IC50 values for active compounds ranging from 14.26 to 8.54 μM, which is comparable to the standard ascorbic acid (IC50 of 5.84 μM). Compounds 5d, 5h, and 6b were identified as having particularly promising antioxidant activity. The mechanism is believed to involve the donation of a hydrogen atom or an electron to neutralize the free radical, a capacity influenced by the electronic properties of the substituents on the heterocyclic core.
Table 2: Antioxidant Activity (IC50) of Selected Imidazo[1,2-a]pyrazine Analogues
| Compound ID | DPPH Radical Scavenging IC50 (μM) |
|---|---|
| 4a (unsubstituted analogue) | 28.14 |
| 6a (unsubstituted analogue) | 22.43 |
| 4b | 13.2 |
| 5d | 8.54 |
| Active Analogues Range | 8.54 - 14.26 |
| Ascorbic Acid (Standard) | 5.84 |
Anti-Inflammatory Modulatory Effects
The Imidazo[1,2-a]pyrazine nucleus is recognized as a pharmacophore with potent anti-inflammatory action. researchgate.netdergipark.org.tr Research into this class of compounds has identified their potential to modulate inflammatory pathways. Studies on various derivatives, including benzamides and acetamides, have shown significant anti-inflammatory activity, with the Imidazo[1,2-a]pyrazine series demonstrating better activity than the related Imidazo[1,2-a]pyridine (B132010) series. researchgate.net
Of particular relevance is the finding that Imidazo[1,2-a]pyrazine-2-acetic acid, a close structural analogue of this compound, possesses considerable anti-inflammatory activity. nih.gov This observation prompted the preparation and testing of a series of derivatives bearing an acetic or α-methylacetic moiety on the imidazole (B134444) ring (C2 position). nih.gov These compounds were evaluated for anti-inflammatory, analgesic, and antipyretic activities, confirming the potential of C2-substituted Imidazo[1,2-a]pyrazines as anti-inflammatory agents. nih.gov The mechanism of action is likely related to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological activity of Imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core ring structure. researchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern their potency and selectivity for various biological targets. nih.gov
SAR studies have provided valuable insights into optimizing the biological activities of Imidazo[1,2-a]pyrazines.
For Antioxidant Activity: The effect of substituents at the C2 and C8 positions has been investigated. It was found that both aromatic and aliphatic substituents at the C2 position can result in good antioxidant activity. Furthermore, amination at the C8 position was shown to significantly improve radical scavenging properties. For instance, substituting a bromine atom at the C8 position with a diethanol amine group increased the activity drastically, lowering the IC50 from 13.2 μM to 8.54 μM.
For Anticancer Activity: Studies on a series of 2, 3, and 6-substituted Imidazo[1,2-a]pyrazines have been conducted to establish a quantitative structure-activity relationship for their cytotoxic effects. nih.gov The nature of the functional groups—such as halo, hydroxymethyl, amine, alkyl, and aryl—at these positions plays a critical role in determining the anticancer potency. rsc.org It was noted that electron-withdrawing groups, such as a nitro group at the para position of a C2-phenyl ring, were more effective than those at the meta position, suggesting that steric factors can influence activity. rsc.org
For Antifungal Activity: The activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids was found to be contingent on the specific substitution pattern on the imidazopyrazine ring, though detailed SAR was not fully elaborated. nih.gov
The insights gained from SAR studies have established key principles for the rational design of novel and more potent Imidazo[1,2-a]pyrazine analogues.
Scaffold Hopping and Core Modification: Based on preliminary data from initial screenings, the core Imidazo[1,2-a]pyrazine template can be redesigned to improve activity. nih.gov This involves creating isosteric replacements or modifying the core structure to enhance binding affinity and improve pharmacokinetic properties.
Substitution at Key Positions: The design of new analogues focuses on strategic substitutions at positions known to influence biological activity. For instance, to develop potent antioxidants, efforts would concentrate on introducing amine functionalities at the C8 position while exploring diverse aromatic and aliphatic groups at the C2 position.
Hybrid Compound Design: Another successful strategy involves creating hybrid molecules that combine the Imidazo[1,2-a]pyrazine scaffold with other known pharmacophores. This approach aims to leverage the biological activities of both moieties to create synergistic effects or multi-target agents.
By applying these principles, medicinal chemists can systematically optimize the Imidazo[1,2-a]pyrazine scaffold to develop novel therapeutic agents with enhanced potency and selectivity for a range of biological targets.
Advanced Applications and Emerging Research Directions for Imidazo 1,2 a Pyrazine 2 Acetonitrile
Development as Chemical Probes for Biological Systems
The unique photophysical properties inherent to the imidazo[1,2-a]pyrazine (B1224502) core make it an attractive fluorophore for the design of chemical probes. These probes are instrumental in visualizing and quantifying biological molecules and processes, thereby advancing our understanding of cellular function and disease.
Fluorescent Probes for Anion Recognition (e.g., Pyrophosphate)
While direct studies on Imidazo[1,2-a]pyrazine-2-acetonitrile as a fluorescent probe for pyrophosphate are still emerging, the broader class of imidazo[1,2-a]pyrazine and its isomers, imidazo[1,2-a]pyridines, have demonstrated significant potential for anion sensing. The electron-rich nature of the imidazole (B134444) ring allows for effective interaction with various anions. researchgate.net The fluorescence characteristics of certain imidazo[1,2-a]pyrazine derivatives are influenced by the nature of functional groups on the aryl ring, indicating that these compounds can be tailored for specific sensing applications. rsc.orgresearchgate.net For instance, related imidazo[1,2-a]pyridine-based fluorescent probes have been successfully developed for the detection of metal ions like Fe³⁺ and Hg²⁺. rsc.orgnih.gov These probes often work on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target ion. This existing research provides a strong foundation for the development of this compound-based probes for anions like pyrophosphate, a biologically important molecule involved in numerous enzymatic reactions. The nitrile group in the acetonitrile (B52724) moiety can be further functionalized to introduce specific recognition sites for pyrophosphate, potentially leading to highly selective and sensitive fluorescent sensors.
Ligand Design in Coordination Chemistry for Metal Complexes
The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system serve as excellent coordination sites for metal ions. This has led to the exploration of its derivatives as ligands in the design of novel metal complexes with interesting magnetic and catalytic properties.
Iron(II) Complexes and Spin-Crossover Phenomena
Iron(II) complexes featuring ligands with imidazole and pyrazine (B50134) moieties are known to exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature or light. mdpi.comrsc.org This property is of great interest for the development of molecular switches and data storage devices.
Research on related ligand systems, such as those incorporating pyridine-triazole-pyrazine, has shown that the choice of ligand can predictably tune the spin-crossover temperature. rsc.org Iron(II) complexes of tridentate tris-heterocyclic ligands are particularly effective in displaying SCO. rsc.org While direct studies on this compound are limited, the structural motifs present suggest its potential as a ligand for creating SCO-active iron(II) complexes. The magnetic properties of iron(II) complexes are highly dependent on the ligand field, and the specific electronic and steric environment provided by imidazo[1,2-a]pyrazine-based ligands could lead to novel SCO characteristics. rsc.orgscilit.commdpi.comnih.gov
Table 1: Examples of Iron(II) Complexes with Related Ligands Exhibiting Spin-Crossover
| Ligand System | Observed SCO Behavior | Reference |
| 2,6-Bis(1H-imidazol-2-yl)pyridine | High-temperature spin crossover | mdpi.com |
| Pyridine-triazole-pyrazine | Hysteretic spin crossover | rsc.org |
| Pyridyl-benzimidazole | Temperature and light-triggered spin-crossover | rsc.org |
Ruthenium Complexes as Catalytic Systems
Ruthenium complexes are widely recognized for their catalytic prowess in a variety of organic transformations. The incorporation of N-heterocyclic ligands can significantly enhance their stability and catalytic activity. mdpi.comresearchgate.net Research has demonstrated that ruthenium complexes bearing 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine-based ligands are active catalysts for the transfer hydrogenation of ketones. researchgate.net This suggests that the imidazo[1,2-a]pyrazine core, with its similar electronic and coordination properties, can also be employed to create effective ruthenium-based catalytic systems. The acetonitrile group of this compound could be further modified to fine-tune the steric and electronic properties of the resulting ruthenium complex, potentially leading to catalysts with enhanced selectivity and efficiency for various chemical reactions.
Strategies for Diversity-Oriented Synthesis (DOS) of Imidazo[1,2-a]pyrazine Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide array of structurally diverse small molecules for high-throughput screening in drug discovery. The imidazo[1,2-a]pyrazine scaffold is an excellent candidate for DOS due to the availability of multiple reaction sites for functionalization.
Multicomponent reactions (MCRs) are particularly well-suited for the DOS of imidazo[1,2-a]pyrazine libraries. mdpi.combohrium.com These reactions allow for the combination of three or more starting materials in a single step to produce complex products, often with high atom economy and efficiency. nih.govresearchgate.netrsc.org For example, an iodine-catalyzed one-pot, three-component reaction of an aryl aldehyde, 2-aminopyrazine (B29847), and tert-butyl isocyanide affords imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgnih.gov This approach allows for the introduction of diversity at multiple positions of the scaffold by simply varying the starting components. researchgate.net Function-oriented synthesis (FOS), a related strategy, has also been applied to generate libraries of imidazo[1,2-a]pyrazines with specific biological activities. nih.gov
Table 2: Key Strategies for Diversity-Oriented Synthesis of Imidazo[1,2-a]pyrazines
| Synthetic Strategy | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | High efficiency, atom economy, and rapid generation of diversity. |
| Fluorous Tagging | Use of perfluorinated tags to facilitate purification. | Streamlined purification process, suitable for library synthesis. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to introduce further diversity. | Allows for late-stage functionalization of the scaffold. |
Integration into Hybrid Chemical Structures and Conjugates (e.g., Triazole-based, Imidazole-Pyrrolo[1,2-a]pyrazine)
The integration of the this compound core into hybrid chemical structures is a promising strategy to develop novel compounds with enhanced or entirely new properties. This approach combines the favorable characteristics of the imidazo[1,2-a]pyrazine moiety with those of other pharmacologically or materially important scaffolds.
For instance, the synthesis of triazole-imidazo[1,2-a]pyrazine hybrids can be achieved through various synthetic routes. nih.gov The introduction of a 1,2,3-triazole ring can improve the biological activity of the parent molecule by enhancing its interactions with molecular targets. researchgate.net
Furthermore, the fusion of an imidazole ring with a pyrrolo[1,2-a]pyrazine (B1600676) system leads to novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. rsc.orgresearchgate.netelsevierpure.comnih.govnih.gov These compounds have shown unique optical properties, including deep blue emission, making them interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org
Future Perspectives in Medicinal Chemistry and Materials Science
The unique structural and electronic properties of the imidazo[1,2-a]pyrazine scaffold, particularly when functionalized with an acetonitrile group at the 2-position, position this compound as a compound of significant interest for future research and development in both medicinal chemistry and materials science. The versatile nature of this heterocyclic system, combined with the reactivity of the acetonitrile moiety, opens up a wide array of possibilities for novel applications.
Medicinal Chemistry
The imidazo[1,2-a]pyrazine core is a well-established privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities. rsc.org The introduction of an acetonitrile group at the 2-position offers a unique handle for further synthetic modifications, potentially leading to the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Future research in medicinal chemistry is likely to focus on several key areas:
Scaffold for Novel Drug Discovery: The this compound framework can serve as a starting point for the design and synthesis of new classes of therapeutic agents. The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile anchor for the introduction of various pharmacophores. This could lead to the discovery of novel inhibitors of kinases, proteases, and other enzymes implicated in a range of diseases, including cancer, inflammation, and infectious diseases. For instance, derivatives of the imidazo[1,2-a]pyrazine scaffold have already shown promise as potent anticancer agents. rsc.orgnih.govnih.gov
Overcoming Drug Resistance: A significant challenge in modern medicine is the emergence of drug-resistant pathogens and cancer cells. The unique chemical space occupied by this compound and its derivatives could lead to the development of compounds that circumvent existing resistance mechanisms. Future studies could explore the efficacy of these compounds against multidrug-resistant strains of bacteria and fungi, as well as cancer cell lines that have developed resistance to conventional chemotherapies. The inherent biological activity of the imidazo[1,2-a]pyrazine core against various cancers suggests its potential in this area. nih.govresearchgate.net
Targeted Drug Delivery and Bioconjugation: The acetonitrile group can be chemically modified to facilitate the attachment of this compound to targeting moieties such as antibodies, peptides, or nanoparticles. This would enable the targeted delivery of the therapeutic agent to specific cells or tissues, thereby increasing its efficacy and reducing off-target side effects. This approach holds significant promise for the development of more effective and less toxic cancer therapies.
Personalized Medicine: As our understanding of the molecular basis of disease deepens, there is a growing emphasis on the development of personalized medicines tailored to the specific genetic makeup of an individual. The modular nature of the this compound scaffold allows for the systematic modification of its structure to optimize its interaction with specific biological targets. This could facilitate the development of a library of related compounds, from which the most effective therapeutic for a particular patient could be selected.
Table 1: Investigated Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference |
|---|---|---|---|
| Diarylurea derivatives | Antiproliferative against melanoma cells | Cancer | nih.gov |
| 8-morpholinyl-imidazo[1,2-a]pyrazines | PI3K inhibitors | Cancer | researchgate.net |
| General Imidazo[1,2-a]pyrazines | Aurora kinase inhibitors | Cancer | nih.govresearchgate.net |
| Imidazo[1,2-a]pyrazine-coumarin hybrids | Antitumor activities | Cancer | researchgate.net |
| Substituted Imidazo[1,2-a]pyrazines | ENPP1 Inhibitors | Cancer Immunotherapy | nih.gov |
| Imidazo[1,2-a]pyrazine-based compounds | Antileishmanial agents | Leishmaniasis | nih.govpasteur.fr |
| Imidazo[1,2-a]pyrazine derivatives | Gαq/11 inhibitors | Uveal Melanoma | researchgate.net |
| Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines | PI3K/mTOR dual inhibitors | Cancer | nih.gov |
Materials Science
The π-conjugated system of the imidazo[1,2-a]pyrazine ring, in conjunction with the electron-withdrawing nature of the acetonitrile group, imparts interesting electronic and photophysical properties to this compound. These characteristics make it a promising candidate for a variety of applications in materials science.
Emerging research directions in this field include:
Organic Electronics: The tunable electronic properties of imidazo[1,2-a]pyrazine derivatives make them attractive for use in organic electronic devices. researchgate.net Future research could focus on the synthesis and characterization of polymers and small molecules incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of the acetonitrile group can influence the HOMO/LUMO energy levels, which is a critical parameter for optimizing the performance of these devices. researchgate.net
Sensor Technology: The imidazo[1,2-a]pyrazine scaffold has been shown to be a useful platform for the development of fluorescent sensors for the detection of metal ions. rsc.org The acetonitrile group in this compound can potentially act as a coordination site for specific analytes, leading to changes in its fluorescence or other photophysical properties. This could be exploited for the development of highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control.
Functional Polymers and Smart Materials: The acetonitrile group can participate in various polymerization reactions, allowing for the incorporation of the this compound unit into polymer backbones or as a pendant group. This could lead to the development of functional polymers with unique optical, electronic, or thermal properties. globethesis.com Furthermore, the responsiveness of the imidazo[1,2-a]pyrazine core to external stimuli, such as pH or light, could be harnessed to create "smart" materials that change their properties in a controlled manner.
Table 2: Potential Applications of Imidazo[1,2-a]pyrazine Derivatives in Materials Science
| Application Area | Key Properties | Potential Function of this compound |
|---|---|---|
| Organic Electronics | π-conjugated system, tunable HOMO/LUMO levels | Component in active layers of OLEDs, OPVs, and OFETs |
| Sensor Technology | Fluorescence, potential for analyte coordination | Fluorescent probe for selective detection of ions or molecules |
| Functional Polymers | Polymerizability, unique photophysical properties | Monomer for polymers with tailored optical and electronic properties |
| Smart Materials | Responsiveness to external stimuli | Building block for materials that respond to pH, light, or other triggers |
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazine-2-acetonitrile derivatives, and how can their purity be validated?
Imidazo[1,2-a]pyrazine derivatives are typically synthesized via iodine-catalyzed cyclization or multicomponent reactions. For example, iodine-catalyzed methods involve reacting substituted pyrazines with amines or nitriles under reflux conditions, yielding products with substituents like aryl or cycloalkyl groups . Purity validation requires ¹H/¹³C NMR (to confirm substituent integration and chemical environment) and ESI-HRMS (to verify molecular ion peaks). Melting points (e.g., 154–213°C for derivatives in ) provide additional validation .
Q. How do substituents on the imidazo[1,2-a]pyrazine core influence physicochemical properties?
Substituents like nitro (-NO₂), amino (-NH₂), or cycloalkyl groups significantly alter solubility, stability, and electronic properties. For instance, nitro groups increase polarity and reduce solubility in non-polar solvents, while amino groups enhance hydrogen bonding. shows that nitro-substituted derivatives (e.g., 10j ) exhibit lower melting points (154–156°C) compared to amino-substituted analogs (172–181°C) due to reduced crystallinity .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- Mass Spectrometry (ESI-HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.5 ppm error) .
- Melting Point Analysis : Validates compound homogeneity .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) studies enhance the design of Imidazo[1,2-a]pyrazine derivatives?
DFT studies predict electronic properties (e.g., HOMO-LUMO gaps), reaction pathways, and substituent effects. For example, used DFT to optimize the synthesis of aminoimidazodipyridines from 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, revealing energy barriers for cyclization steps and stabilizing interactions in transition states . This guides the selection of electron-donating/withdrawing groups to modulate reactivity.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR shifts often arise from solvent effects or tautomerism. For example, reports ¹³C NMR shifts for aryl-substituted derivatives; deviations >2 ppm may require re-examining solvent (DMSO vs. CDCl₃) or tautomeric forms. Cross-validation with 2D NMR (COSY, HSQC) and computational NMR simulations (e.g., using Gaussian) can resolve ambiguities .
Q. How can multicomponent reactions (MCRs) optimize the synthesis of complex imidazo[1,2-a]pyrazine hybrids?
MCRs streamline synthesis by combining precursors in one pot. demonstrates a benzo[4,5]imidazo[1,2-a]pyridine synthesis using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aldehydes, and malononitrile. Key parameters include solvent polarity (e.g., ethanol for solubility), catalyst (piperidine for base-driven cyclization), and temperature (reflux for kinetic control) .
Q. What mechanistic insights explain the regioselectivity in imidazo[1,2-a]pyrazine functionalization?
Regioselectivity in reactions like amination or halogenation is governed by electronic and steric factors. For instance, shows that halogenation at the 2-position of imidazo[1,2-a]pyrazine occurs due to the electron-deficient nature of the pyrazine ring, directing electrophiles to the more nucleophilic imidazole nitrogen . Computational modeling (e.g., NBO analysis) can quantify charge distribution to predict sites of reactivity .
Q. How do structural modifications impact biological activity in neurological target studies?
Substituents like tert-butyl or aryl groups enhance binding to targets such as CRF receptors. notes that bulky groups (e.g., tert-butyl in 10a ) improve receptor affinity by filling hydrophobic pockets, while nitro groups (e.g., 10j ) may hinder activity due to steric clashes. Activity-structure relationships (SAR) require iterative synthesis, in vitro assays, and docking studies .
Methodological Considerations
Q. How to design experiments to address low yields in imidazo[1,2-a]pyrazine synthesis?
- Parameter Screening : Vary catalyst (e.g., iodine vs. Lewis acids), solvent (polar aprotic vs. alcohols), and temperature .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
- Microwave Assistance : Reduce reaction time and improve yield via controlled heating .
Q. What frameworks guide the integration of computational and experimental data in imidazo[1,2-a]pyrazine research?
Link studies to theoretical models like Frontier Molecular Orbital (FMO) theory or QSAR. and combined DFT with synthetic data to explain reactivity trends, ensuring computational predictions align with experimental outcomes (e.g., bond lengths within 0.01 Å of X-ray data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
